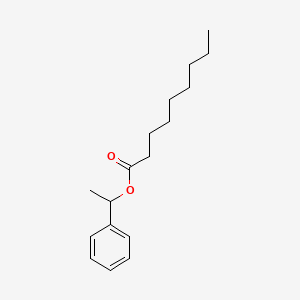

1-Phenylethyl nonanoate

Description

Contextualizing 1-Phenylethyl Nonanoate (B1231133) within Contemporary Chemical Sciences

1-Phenylethyl nonanoate is an organic chemical compound classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. numberanalytics.com Specifically, this compound is the ester formed from the reaction of nonanoic acid and 1-phenylethanol (B42297). Its molecular structure incorporates a phenyl group and a long aliphatic chain, which imparts specific chemical characteristics relevant to various fields of study. The compound's formal name is nonanoic acid, 1-phenylethyl ester, and it is identified by the CAS Registry Number 3718-94-3. lookchem.com

In contemporary chemical sciences, compounds like this compound are of interest due to their potential applications and their role as intermediates in complex syntheses. The presence of a chiral center at the first carbon of the ethyl group (the carbon attached to both the phenyl ring and the ester oxygen) makes it a valuable subject for stereoselective synthesis and analysis. The study of such chiral esters is crucial in fields like pharmaceutical development and materials science, where the specific three-dimensional arrangement of atoms can dictate a molecule's biological activity or physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | Nonanoic acid 1-phenylethyl ester lookchem.com |

| CAS Number | 3718-94-3 lookchem.com |

| Molecular Formula | C₁₇H₂₆O₂ lookchem.com |

| Molecular Weight | 262.387 g/mol lookchem.com |

| PSA (Polar Surface Area) | 26.30 Ų lookchem.com |

| LogP | 5.04140 lookchem.com |

Note: Data sourced from chemical databases. lookchem.com Some properties may be estimated.

Significance of Ester Compounds in Mechanistic and Applied Chemical Research

Ester compounds are a cornerstone of organic chemistry, playing a pivotal role in both fundamental mechanistic studies and a wide array of industrial applications. numberanalytics.comfiveable.me Their significance stems from their versatile reactivity and their widespread presence in both natural and synthetic contexts. solubilityofthings.commedium.com

In mechanistic research, esters are classic substrates for studying a variety of fundamental reactions. The hydrolysis of esters, for instance, is a thoroughly investigated reaction that has provided deep insights into the behavior of tetrahedral intermediates, which are crucial in many biochemical processes like amide hydrolysis. acs.org Similarly, the Fischer-Speier esterification—the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol—has been a benchmark for studying catalysis for over a century. mdpi.com Mechanistic investigations of these reactions explore catalytic systems, reaction kinetics, and the influence of molecular structure on reactivity, contributing to foundational concepts like stereoelectronic theory. acs.orgmdpi.com

In the realm of applied research, the utility of esters is vast and diverse. They are integral to numerous industries, serving as key ingredients and intermediates. researchgate.netekb.eg Low to intermediate molecular weight esters are renowned for their pleasant, often fruity or floral scents, making them essential components in the fragrance, food, and cosmetics industries. medium.comebsco.com Beyond flavors and fragrances, esters are fundamental building blocks in materials science for the production of polymers, most notably polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), which is used in textiles and packaging. numberanalytics.comebsco.com They also function as solvents, plasticizers, and surfactants. solubilityofthings.comresearchgate.net In pharmaceuticals, the ester functional group is often used to create prodrugs—inactive compounds that are metabolized in the body to release an active drug. medium.com A classic example is aspirin (B1665792) (acetylsalicylic acid), an ester that hydrolyzes in the body to release the active agent, salicylic (B10762653) acid. ebsco.com

Table 2: Selected Applications of Ester Compounds in Applied Chemical Research

| Industry | Application | Example Compound(s) |

|---|---|---|

| Food & Beverage | Flavorings, Preservatives | Isoamyl acetate (B1210297) (banana flavor), Ethyl hexanoate (B1226103) ekb.egebsco.commdpi.com |

| Cosmetics & Perfumery | Fragrances, Emollients | Phenethyl esters, 1-Phenylethyl acetate medium.comresearchgate.net |

| Polymers & Plastics | Monomers for Polymerization | Polyethylene terephthalate (PET), Plexiglas numberanalytics.comebsco.com |

| Pharmaceuticals | Prodrugs, Local Anesthetics | Aspirin, Atropine, Cocaine ebsco.com |

| Industrial Chemicals | Solvents, Plasticizers | Ethyl acetate, Phosphate esters solubilityofthings.comebsco.com |

| Energy | Biofuels | Fatty acid methyl esters (FAMEs) fiveable.memedium.com |

Overview of Research Trajectories and Academic Significance of this compound

While broad research into phenethyl esters for flavor and fragrance applications is common, the specific academic focus on this compound is more nuanced and often centers on its utility in advanced organic synthesis. lmaleidykla.ltaensiweb.net The research trajectory for this compound and its close analogues has evolved from simple characterization towards its application as a specialized chemical building block.

A significant area of academic interest lies in the compound's stereochemistry. The precursor alcohol, 1-phenylethanol, is a classic substrate for kinetic resolution studies, where enzymes like lipases are used to selectively acylate one enantiomer, yielding an enantiomerically enriched ester and the unreacted alcohol. researchgate.net Research in this area focuses on optimizing reaction conditions and understanding the molecular basis of enzyme enantioselectivity. diva-portal.org This work is academically significant as it contributes to the development of green, biocatalytic methods for producing chiral molecules, which are highly sought after in the pharmaceutical industry. researchgate.net

The most advanced research involving a derivative of this compound highlights its role as a chiral intermediate in the total synthesis of complex natural products. In a documented synthetic approach toward the alkaloid (-)-indolizidine 209D, a related structure, t-butyl (3R)-3-{benzyl[(1R)-1-phenylethyl]amino}nonanoate, was prepared as a key intermediate. core.ac.uk This research underscores the academic value of the 1-phenylethyl group as a chiral auxiliary and the nonanoate chain as a structural component for building complex molecular architectures. core.ac.uk The use of such intermediates is pivotal in multi-step syntheses where precise control over stereochemistry is essential for achieving the target molecule. core.ac.uk Therefore, the academic significance of this compound is not merely as a standalone compound but as a representative of a class of chiral esters that serve as valuable tools in the sophisticated field of asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3718-94-3 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-phenylethyl nonanoate |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-11-14-17(18)19-15(2)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |

InChI Key |

YSGWVEZCLDVWJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 1 Phenylethyl Nonanoate

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation and identification of volatile and semi-volatile compounds like 1-phenylethyl nonanoate (B1231133).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. In this method, the sample is vaporized and separated into its components in the gas chromatograph before each component is individually detected and identified by the mass spectrometer. The retention time, the time it takes for a specific compound to travel through the GC column, is a key parameter for identification. phenomenex.com Factors such as column temperature, carrier gas flow rate, and the polarity of the stationary phase significantly influence the retention time. phenomenex.com

For 1-phenylethyl nonanoate, GC-MS analysis provides crucial information for its identification. The mass spectrum of this compound shows characteristic fragmentation patterns that are used for its structural confirmation. nist.govnist.gov The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for 2-phenylethyl nonanoate, which is an isomer of this compound, aiding in its identification. nist.govnist.gov The analysis of essential oil components often relies on GC-MS, where retention indices and mass spectra are compared against extensive libraries. diabloanalytical.com

Table 1: GC-MS Data for Phenyl-substituted Esters

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2-Phenylethyl acetate (B1210297) | Not specified | 104, 91, 65 |

| Phenethyl nonanoate | Not specified | 104, 91, 65, 157 |

| 1-Phenylethyl acetate | Not specified | 105, 79, 43 |

| This compound | Not specified | 105, 157, 43 |

Data is compiled from typical fragmentation patterns of related compounds and may vary based on analytical conditions.

Headspace Solid-Phase Microextraction Coupled with GC-MS (HS-SPME-GC-MS) for Profile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. nih.govnih.govmdpi.comscience.gov This technique involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace of a sample, where volatile analytes partition between the sample matrix, headspace, and the fiber coating. nih.govmdpi.comnih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.govscience.gov

HS-SPME coupled with GC-MS is a powerful tool for analyzing the volatile profile of complex samples, such as food and beverages. nih.govnih.govresearchgate.netmdpi.com The optimization of extraction parameters, including extraction time and temperature, is crucial for achieving high sensitivity and reproducibility. nih.govmdpi.com This method has been successfully applied to identify a wide range of volatile compounds, including esters like this compound, in various products. nih.govmdpi.comresearchgate.net For instance, in the analysis of alcoholic beverages, HS-SPME-GC-MS can differentiate between different production technologies based on the volatile profiles. mdpi.commdpi.com

Table 2: Optimized HS-SPME Parameters for Volatile Compound Analysis

| Parameter | Optimized Condition | Reference |

| Fiber Coating | DVB/CAR/PDMS | nih.govnih.gov |

| Extraction Temperature | 50-80 °C | nih.govmdpi.com |

| Extraction Time | 30-60 min | nih.govresearchgate.net |

| Sample Equilibration Time | 10-30 min | mdpi.comembrapa.br |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) for Sensory Correlation Studies

Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) is a powerful analytical technique that combines the separation capabilities of GC with the identification power of MS and the sensory evaluation of a human assessor. researchgate.netnih.gov As compounds elute from the GC column, the effluent is split between the MS detector and an olfactory port, where a trained panelist can sniff and describe the odor of each compound. nih.gov This allows for the direct correlation of specific chemical compounds with their sensory perception. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of chemical compounds. researchgate.netnih.govacs.orgnih.govunipd.itsigmaaldrich.com It is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluting compounds are then introduced into the mass spectrometer for detection and identification. nih.govunipd.it

LC-MS methods, often employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), have been developed for the analysis of esters in complex mixtures. acs.orgacs.orglcms.cz For instance, LC-MS/MS methods can provide detailed structural information, including the location of double bonds in fatty acid chains of wax esters. acs.org While specific LC-MS methods for this compound were not detailed in the search results, the technique is well-suited for its analysis, especially in complex matrices where pre-concentration or derivatization might be necessary for GC-MS. researchgate.netnih.govunimi.it

Application of Chemometric Tools in Chromatographic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.nettandfonline.commdpi.com In the context of chromatographic analysis, chemometric tools are essential for interpreting the large and complex datasets generated, especially in flavor and fragrance research. tandfonline.commdpi.comnih.gov Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and cluster analysis are commonly used to visualize data, identify patterns, and correlate instrumental data with sensory properties. tandfonline.commdpi.commdpi.com

By applying chemometrics to GC-MS or LC-MS data, researchers can differentiate samples based on their volatile profiles, identify key marker compounds, and build predictive models for quality control or authentication purposes. mdpi.comnih.govmdpi.com For example, PCA can be used to group samples based on similarities in their chromatograms, highlighting the compounds responsible for the differentiation. mdpi.commdpi.com This approach is crucial for understanding the subtle differences in the chemical composition of complex mixtures containing compounds like this compound.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information about the molecular structure and concentration of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific ¹H NMR and ¹³C NMR data for this compound were not found in the search results, data for the related compound 2-phenylethyl acetate is available and provides a reference for the expected chemical shifts. For example, the ¹H NMR spectrum of 2-phenylethyl acetate shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the acetyl group. Similar patterns would be expected for this compound, with additional signals corresponding to the nonanoate chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an ester like this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and absorptions associated with the aromatic ring and the alkyl chain.

Table 3: Spectroscopic Data for Related Phenyl-substituted Esters

| Compound | Spectroscopic Technique | Key Signals/Bands | Reference |

| 2-Phenylethyl acetate | ¹H NMR (90 MHz, CDCl₃) | δ 7.3 (m, 5H, Ar-H), 4.3 (t, 2H, -CH₂-), 2.9 (t, 2H, -CH₂-), 2.0 (s, 3H, -CH₃) | |

| 1-Phenylethanol (B42297) | Mass Spectrometry | m/z 122 (M+), 107, 79 | researchgate.net |

| Phenyl-substituted amides | ¹H NMR, ¹³C NMR, IR | Characteristic shifts and bands reported | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. magritek.com Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the phenylethyl and nonanoate moieties.

In ¹H NMR spectroscopy, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the phenyl group, the methine (CH) proton adjacent to both the phenyl group and the ester oxygen, and the various methylene (CH₂) and methyl (CH₃) protons of the long nonanoate chain. The chemical shift and multiplicity (splitting pattern) of the methine proton are particularly diagnostic, appearing as a quartet due to coupling with the adjacent methyl group protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of distinct carbon environments. Key signals include the carbonyl carbon of the ester group (typically in the 170-175 ppm region), carbons of the aromatic ring, the methine carbon, and the individual carbons of the alkyl chain.

A significant challenge in NMR analysis is the differentiation of enantiomers, as (R)-1-phenylethyl nonanoate and (S)-1-phenylethyl nonanoate are indistinguishable in a standard achiral solvent. However, NMR is highly effective for determining the stereochemistry of chiral molecules after they are converted into diastereomers. nih.gov This can be achieved by reacting the chiral 1-phenylethanol precursor with a chiral derivatizing agent, such as a chiral acid, to form diastereomeric esters. nih.gov These diastereomers possess different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. For example, in a study involving the related compound 1-phenylethyl acetoxyphenylacetate, the methyl protons of the two diastereomers displayed slightly different chemical shifts, allowing for their differentiation and quantification. nih.gov This principle is directly applicable to assessing the enantiomeric purity of this compound precursors.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅) | ~7.2-7.4 | Multiplet |

| Methine Proton (CH-O) | ~5.9 | Quartet (q) | |

| Methylene Protons (α-CH₂ to C=O) | ~2.3 | Triplet (t) | |

| Methine-adjacent Methyl Protons (CH-CH₃) | ~1.5 | Doublet (d) | |

| Nonanoate Chain Protons (-(CH₂)₆-) | ~1.2-1.6 | Multiplet | |

| Terminal Methyl Proton (-CH₃) | ~0.9 | Triplet (t) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~173 | Ester carbonyl |

| Aromatic Carbons (C₆H₅) | ~126-142 | Multiple signals | |

| Methine Carbon (CH-O) | ~72 | ||

| Nonanoate Chain Carbons (-CH₂-) | ~22-35 | Multiple signals | |

| Methyl Carbons (-CH₃) | ~14, ~22 | Two distinct methyl signals |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Compound Profiling

UV-Vis and NIR spectroscopy serve as valuable tools for the detection and quantification of this compound, especially for rapid compound profiling.

UV-Vis Spectroscopy: The utility of UV-Vis spectroscopy for analyzing this compound stems from the presence of the phenyl group, which acts as a chromophore. ijprajournal.com This aromatic ring absorbs ultraviolet light, promoting π → π* electronic transitions. ijprajournal.com The resulting UV spectrum is characterized by one or more broad absorption bands. The primary absorption band for the benzene (B151609) ring typically appears around 250-270 nm. oup.com While UV-Vis spectroscopy is generally not sufficient for unambiguous structural identification on its own, it is a powerful technique for quantitative analysis when a pure standard is available, following the Beer-Lambert law. It can be used to determine the concentration of the compound in various solvents.

| Spectroscopy Type | Wavelength Region | Associated Molecular Feature/Transition | Application |

|---|---|---|---|

| UV-Vis | ~250-270 nm | π → π* transition of the phenyl group | Quantification, Purity assessment |

| NIR | ~1400-1500 nm | First overtone of O-H stretch (from water/ethanol) | Quantitative profiling in complex matrices (e.g., wine, food) oup.comoup.com |

| ~2200-2400 nm | Combination bands of C-H bonds in alkyl and aromatic groups |

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has emerged as a rapid, non-destructive analytical method for profiling chemical components in complex samples. oup.com This technique measures the overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. oup.com For this compound, NIR can detect signals associated with the C-H bonds of the aromatic ring and the aliphatic nonanoate chain, as well as the C=O group. NIR spectroscopy, often combined with chemometric methods like partial least-squares (PLS) regression, is highly effective for the quantitative analysis of volatile compounds, including esters, in food and beverage products like wine. oup.comresearchgate.net Studies have successfully used NIR to predict the concentration of various esters and other volatile compounds, demonstrating its potential for rapid quality control in industrial settings. oup.comresearchgate.net

Advanced Analytical Strategies for Complex Biological and Environmental Matrices

Identifying and quantifying this compound within intricate biological and environmental samples requires advanced analytical strategies that can handle high sample complexity and generate comprehensive chemical profiles.

Volatilomics and Metabolomics Profiling of this compound in Biological Systems

Volatilomics is a subfield of metabolomics focused on the comprehensive analysis of volatile organic compounds (VOCs) emitted by or contained within a biological system. nih.govnih.gov Metabolomics itself is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. plos.orgnih.gov As a volatile ester, this compound is a candidate for analysis within volatilomic and metabolomic studies of various biological systems, such as fruits, fermented beverages, and microorganisms. nih.gov

The presence and concentration of esters like this compound contribute significantly to the aroma and flavor profiles of many foods. For instance, related compounds like 2-phenylethyl acetate and ethyl esters are known to impart floral and fruity notes to wine and other fermented products. nih.gov The analytical workflow for profiling these compounds typically involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), followed by separation and detection, most commonly using gas chromatography-mass spectrometry (GC-MS). researchgate.net This approach allows for the separation, identification, and quantification of dozens or even hundreds of volatile metabolites in a single analysis. The identification of this compound in such a profile can serve as a chemical marker for specific biological processes, such as fruit ripening, fermentation by certain yeast strains, or as a key contributor to a product's sensory characteristics. researchgate.net

| Biological System | Related Compound Detected | Analytical Technique | Significance |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Phenylethyl alcohol | HP-SPME/GC-MS | Contributes to fruit flavor, affecting acidity and sweetness. researchgate.net |

| Fruit Wines | 2-Phenylethanol, 2-Phenylethyl acetate | GC-MS | Key components of wine aroma, imparting honey, rose, and floral notes. nih.gov |

| Table Olives | 2-Phenylethyl acetate | Volatilomics | Indicator of microbial activity during fermentation. explorationpub.com |

| Fructus Chebulae | Phenethyl alcohol | UPLC-ESI-MS/MS | Part of the untargeted metabolomic profile of a traditional medicinal plant. mdpi.com |

Molecular Networking for Chemical Fingerprinting

Molecular networking is a powerful bioinformatic approach for organizing and interpreting tandem mass spectrometry (MS/MS) data from complex mixtures. mdpi.com The fundamental principle is that structurally similar molecules will exhibit similar fragmentation patterns in a mass spectrometer. mdpi.com By representing MS/MS spectra as nodes and the similarity between them as edges, a network is created where clusters, or "molecular families," of related compounds are visually organized.

This strategy is exceptionally well-suited for the chemical fingerprinting of samples containing this compound. When a complex biological extract is analyzed by LC-MS/MS, this compound and other related esters (e.g., 1-phenylethyl octanoate (B1194180), 1-phenylethyl decanoate) would likely fragment in predictable ways. A common fragmentation pathway would involve the neutral loss of the nonanoic acid moiety or cleavage to produce a fragment ion corresponding to the protonated phenylethyl group. These shared fragmentation patterns would result in high similarity scores, causing them to cluster together in the molecular network. This clustering allows for the rapid, tentative identification (dereplication) of known compounds by matching their spectra to library data and aids in the discovery of novel, structurally related analogues within the same sample, even at low concentrations. mdpi.com

Computational Chemistry and Cheminformatics Investigations of 1 Phenylethyl Nonanoate

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that provide insights into the three-dimensional interactions between molecules at an atomic level. acs.org These methods are instrumental in understanding how a ligand, such as 1-phenylethyl nonanoate (B1231133), might bind to a receptor, which could be an enzyme involved in its synthesis or an olfactory receptor responsible for its scent perception. nih.govacs.org

In silico analysis, particularly through molecular docking, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jmb.or.kr This method is crucial for elucidating the binding mechanisms that govern biological processes. While specific docking studies for 1-phenylethyl nonanoate are not extensively published, research on its close structural analogs provides significant insights.

A notable example involves the molecular modeling of 1-phenylethyl octanoate (B1194180) , an ester differing by only one carbon in the acyl chain, with the enzyme Lipase (B570770) B from Candida antarctica (CALB). scribd.com CALB is a widely used biocatalyst for the stereoselective synthesis of chiral esters. researchgate.net Docking studies were performed to understand the high enantioselectivity of CALB towards the (R)-enantiomer of 1-phenylethanol (B42297) during the esterification reaction. scribd.comdiva-portal.org

The modeling revealed that the active site of CALB contains a specific "stereospecificity pocket." scribd.com For the favored (R)-enantiomer, the methyl group fits snugly into this small pocket at the bottom of the active site, while the larger phenyl group is oriented towards the enzyme's surface. diva-portal.org This orientation allows the alcohol's oxygen atom to be perfectly positioned for a nucleophilic attack on the acyl donor, forming the tetrahedral intermediate essential for catalysis. scribd.com In contrast, when the (S)-enantiomer is modeled, its methyl group is positioned awkwardly, leading to a less stable interaction and a shift in the oxygen atom's position away from the catalytic machinery. diva-portal.org These computational findings provide a structural basis for the experimentally observed high enantioselectivity of the enzyme.

Similar computational strategies are applied to study the interactions between odorant molecules and olfactory receptors (ORs). semanticscholar.orgnih.gov Homology modeling is often used to create a 3D structure of an OR, which can then be used for docking simulations to predict how odorants like this compound bind within its transmembrane domains. semanticscholar.orgresearchgate.net

Table 1: Representative Ligand-Receptor Interactions from a Molecular Docking Study of (R)-1-Phenylethanol in CALB (Based on findings for the precursor to the analogous 1-phenylethyl octanoate)

| Interacting Moiety of Ligand | Receptor Residue/Region | Type of Interaction | Significance |

| Methyl group | Small hydrophobic pocket | van der Waals | Stabilizes the (R)-enantiomer, contributing to stereoselectivity. scribd.comdiva-portal.org |

| Phenyl group | Enzyme surface | van der Waals / Hydrophobic | Orients the molecule for optimal catalytic positioning. diva-portal.org |

| Hydroxyl group | Catalytic Triad (Ser-His-Asp) | Hydrogen Bonding | Positions the nucleophile for the esterification reaction. scribd.com |

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, complementing the static picture provided by docking. acs.orgacs.org By simulating the movements of atoms over time, MD can explore the conformational landscape of a molecule and analyze the stability and dynamics of a ligand-receptor complex. nih.govmdpi.com

In the context of this compound's synthesis, MD simulations have been used to refine the docking poses of its analog, 1-phenylethyl octanoate , within the CALB active site. diva-portal.org After placing the ligand in the binding site, MD simulations can confirm the stability of the predicted interactions. For instance, simulations showed that the catalytically essential hydrogen bond between the alcohol and the active site histidine is maintained for the (R)-enantiomer but is broken for the (S)-enantiomer, providing further evidence for the enzyme's stereopreference. diva-portal.org MD simulations are also critical for understanding how the binding of a ligand can induce conformational changes in the receptor, a concept known as "induced fit." nih.gov

For odor perception, MD simulations are invaluable for studying the dynamic interactions between an odorant and its olfactory receptor. nih.govresearchgate.net These simulations can reveal how the flexibility of both the ligand and the receptor's binding pocket influences the binding affinity and how these interactions might trigger the conformational changes in the receptor necessary to initiate a signaling cascade. nih.gov For example, simulations can track the stability of the odorant within the binding pocket and identify key amino acid residues that form persistent interactions, which are likely crucial for receptor activation. researchgate.net

In Silico Analysis of Ligand-Receptor Interactions

Quantitative Structure-Activity/Property/Odor Relationships (QSAR/QSPR/QSOR)

QSAR, QSPR, and QSOR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity, physicochemical properties, or odor characteristics, respectively. nih.govresearchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured values.

Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of molecules directly from their structure, which is particularly useful when experimental data is unavailable. nih.gov For this compound, properties such as boiling point, vapor pressure, and the octanol-water partition coefficient (logP) can be estimated using QSPR models. These models typically use a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to build a predictive relationship. nih.gov

A critical application of QSPR in flavor and fragrance analysis is the prediction of gas chromatographic (GC) retention indices (RI). mdpi.com The RI of a compound is a key identifier in GC-MS analysis. nist.gov Predictive models for RI have been developed for large and diverse sets of compounds, including many essential oil and flavor components. nih.govresearchgate.net These models use descriptors that capture molecular size, polarity, and branching, which are known to influence GC retention. nih.gov Deep learning approaches have recently improved the accuracy of RI prediction, making it a valuable tool for the tentative identification of compounds like this compound in complex mixtures when an authentic standard is not available. mdpi.com

Table 2: Predicted Physicochemical and Chromatographic Properties for this compound

| Property | Predicted Value | Method/Significance |

| Molecular Formula | C₁₇H₂₆O₂ | Describes the elemental composition. |

| Average Mass | 262.39 g/mol | Calculated from atomic weights. |

| XlogP3-AA (logP) | 5.6 | A measure of lipophilicity, important for biological interactions. thegoodscentscompany.com |

| Boiling Point | ~320-330 °C (est.) | Estimated via QSPR; indicates volatility. |

| Retention Index (non-polar column) | ~2000-2100 (est.) | Predicted value for GC on a standard non-polar phase (e.g., DB-5). |

Quantitative Structure-Odor Relationship (QSOR) or, more broadly, Structure-Odor Relationship (SOR) studies aim to decipher why a molecule smells the way it does. perfumerflavorist.com This is a highly complex field because a single odor perception can be evoked by structurally diverse molecules, and conversely, very similar molecules can have different odors. plos.orgresearchgate.net

Computational approaches tackle this challenge by using large databases of odorants, such as FlavorDB, which contains thousands of molecules with their associated sensory descriptions. acs.orgnih.govoup.com Machine learning and data mining algorithms are then employed to identify the structural features or physicochemical properties (features) that are statistically associated with a specific odor quality, such as "fruity" or "floral." plos.orgresearchgate.net For this compound, its ester functional group, carbon chain length, and phenyl ring are all features that computational models would use to predict its odor profile, which is typically described as fruity, floral, and rosy.

The ultimate basis of SOR lies in the interaction between an odorant and one or more olfactory receptors (ORs). nih.gov Computational methods are used to predict these interactions. While the specific ORs that bind to this compound are not definitively identified, studies on its structural components are informative. For example, a patent has identified an olfactory receptor that interacts with ethyl nonanoate , suggesting that the nonanoate chain is a key recognition element. google.com Similarly, phenethyl alcohol , which is structurally related to the alcohol portion of the molecule, is a well-known fragrance ingredient that interacts with multiple ORs. google.com Computational docking and MD simulations can screen this compound against a library of human OR models to hypothesize which receptors are responsible for its characteristic aroma. semanticscholar.orgresearchgate.net

Predictive Modeling of Physicochemical Descriptors and Chromatographic Retention Indices

Advanced Algorithms for Stereochemical Prediction and Conformational Analysis

The three-dimensional structure, including stereochemistry and conformational flexibility, is paramount to a molecule's function. Advanced computational algorithms are essential for predicting and analyzing these features.

For a chiral molecule like this compound, which possesses a stereocenter at the benzylic carbon, understanding its stereochemistry is crucial. This is particularly important in biocatalysis, where enzymes often exhibit high stereoselectivity. diva-portal.org Computational methods, especially those based on quantum mechanics (QM) like Density Functional Theory (DFT), are used to model the reaction pathways for the formation of each enantiomer. researchgate.netresearchgate.net

A DFT study on the CALB-catalyzed transesterification to form 1-phenylethyl octanoate investigated the energy barriers of the reaction steps for both the (R) and (S) enantiomers. researchgate.net Such calculations can determine the transition state energies, providing a theoretical explanation for the kinetic preference for one enantiomer over the other. This constitutes a powerful predictive tool for stereochemical outcomes in enzymatic reactions.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For flexible molecules like esters, the potential energy landscape can be complex. researchgate.net Advanced algorithms can systematically explore this landscape to identify low-energy, stable conformers. This is often achieved by combining quantum chemical calculations, which provide accurate energies for specific conformations, with molecular mechanics or MD simulations that can efficiently sample a wide range of structures. acs.orgresearchgate.net Understanding the preferred conformations of this compound is vital for predicting how it will fit into a receptor's binding site, as the molecule will likely adopt a low-energy conformation upon binding.

Chemical Ecology and Biological Interactions of 1 Phenylethyl Nonanoate

Role as a Volatile Organic Compound (VOC) in Ecological Systems

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In ecological systems, VOCs produced by organisms like plants and microbes are crucial for mediating a wide range of interactions. These chemical signals are involved in processes from defense against herbivores to attracting pollinators. nih.govmdpi.com 1-Phenylethyl nonanoate (B1231133), an ester, belongs to this large family of compounds and its presence in natural systems suggests it plays a role in chemical communication.

Plants emit a complex bouquet of VOCs that can influence the behavior of insects and the composition of microbial communities on and around them. nih.gov These chemical dialogues are fundamental to ecosystem functioning. mdpi.com The identification of 1-phenylethyl nonanoate in the floral scent of certain plant species indicates its potential participation in these communication networks. Floral scents are critical for attracting pollinators, and the specific composition of the scent can determine which pollinators are attracted. bioone.orgresearchgate.net

While direct studies on the specific role of this compound in plant-insect interactions are limited, the presence of this and related esters in floral headspace is significant. bioone.orgresearchgate.net For example, related compounds like phenethyl alcohol and various esters are known to be attractive to a variety of insects. annualreviews.orgfrontiersin.org The blend of volatiles, rather than a single compound, often determines the behavioral response of an insect. nih.gov Therefore, this compound likely acts in concert with other VOCs to mediate interactions between plants and insects.

Research on the closely related compound, phenethyl propionate, has shown it to be an attractant for the Japanese beetle (Popillia japonica) when combined with eugenol. annualreviews.org This highlights the potential for esters of phenethyl alcohol to act as insect attractants. The specific behavioral responses elicited by this compound in different insect species, however, require further investigation.

Microorganisms, including bacteria and yeasts, produce a vast array of VOCs that can influence the growth and behavior of other microbes. nih.govfrontiersin.org These microbial VOCs (mVOCs) can have antagonistic effects, such as inhibiting the growth of pathogenic fungi. nih.govfrontiersin.org Esters are a common class of mVOCs, and compounds like 2-phenylethyl acetate (B1210297) have been shown to inhibit the growth of certain fungi. nih.gov

The presence of this compound in environments with high microbial activity, such as in certain fermented products, suggests it could be a product of microbial metabolism or be involved in the chemical interplay within these communities. mdpi.com For instance, various yeasts are known to produce phenethyl alcohol and a range of esters during fermentation. nih.gov These compounds contribute to the flavor and aroma profile and can also play a role in outcompeting other microorganisms. nih.gov The specific impact of this compound on microbial community structure and metabolite exchange is an area that warrants further research to understand its ecological function fully. Microbial interactions are complex, involving competition for resources and the production of inhibitory compounds, and VOCs are a key component of these interactions. mdpi.com

Participation in Plant-Microbe and Plant-Insect Chemical Communication

Semiochemical Functions and Inter-species Signaling

Semiochemicals are signaling chemicals used for communication between organisms. They are broadly categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). The chemical structure of this compound suggests it has the potential to function as a semiochemical.

While there is no direct evidence of this compound acting as a pheromone, the chemical communication systems of some insects utilize structurally similar esters. This suggests a potential role for this compound in insect behavior. The diversity of compounds used by insects for communication is vast, and small structural changes can lead to species-specific signals. fragranceu.com

Further research, including field trapping experiments and electroantennography (EAG), would be necessary to determine if this compound elicits a behavioral or physiological response in any insect species, which would be the first step in identifying a potential pheromonal or other semiochemical function.

Potential Role in Pheromonal Activities and Insect Behavioral Responses

Biogeneration and Natural Occurrence in Biological Systems

This compound is an ester formed from the reaction of 1-phenylethanol (B42297) and nonanoic acid. Its natural occurrence has been documented in the floral scents of specific plants.

The biosynthesis of its precursors follows well-established metabolic pathways in plants. 1-Phenylethanol is a benzenoid compound derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine. researchgate.net Phenylalanine is then converted through a series of enzymatic steps to form various benzenoid volatiles. researchgate.net Nonanoic acid is a fatty acid, and its biosynthesis occurs via the fatty acid synthesis pathway. The final step in the formation of this compound is the esterification of 1-phenylethanol with nonanoic acid, a reaction often catalyzed by alcohol acyltransferases (AATs) in plants.

The table below lists plant species in which this compound has been identified as a volatile component.

| Family | Genus | Species | Common Name | Plant Part |

| Lecythidaceae | Gustavia | Gustavia superba | Membrillo | Flower |

This table is based on available scientific literature and may not be exhaustive. researchgate.net

Formation in Fermentation Processes and Food Maturation

This compound is an ester that contributes to the complex aroma profiles of fermented foods and beverages. Its formation is a result of microbial metabolism, primarily occurring during the fermentation and subsequent maturation stages. The synthesis of this and other esters is a key function of yeast and certain bacteria, which produce a wide array of volatile organic compounds (VOCs) that define the sensory characteristics of products like wine, beer, and vinegar. nih.govsrce.hr

The biochemical pathway to this compound involves the enzymatic esterification of an alcohol and a fatty acid. Specifically, the precursors are 1-phenylethanol and nonanoic acid.

1-Phenylethanol Production : This aromatic alcohol is typically formed by yeast, such as Saccharomyces cerevisiae, during fermentation. nih.govmdpi.com It is a product of the catabolism of the amino acid L-phenylalanine via the Ehrlich pathway. In this pathway, L-phenylalanine is converted to phenylpyruvic acid, which is then decarboxylated to phenylacetaldehyde (B1677652), and finally reduced to 2-phenylethanol. 1-phenylethanol is a closely related higher alcohol also derived from this metabolic activity. nih.gov

Nonanoic Acid Availability : Nonanoic acid, a nine-carbon fatty acid, is a product of fatty acid metabolism in yeast. The synthesis and degradation of fatty acids and carbohydrates produce acetyl-CoA, a key building block for longer-chain fatty acids. nih.gov

Esterification : During fermentation, yeast enzymes, particularly esterases and acyl-CoA:alcohol acetyltransferases, catalyze the condensation reaction between an alcohol (1-phenylethanol) and an activated form of a fatty acid (nonanoyl-CoA) to form the corresponding ester, this compound. nih.govsrce.hr The concentration and variety of esters produced are highly dependent on the specific yeast strain, fermentation temperature, and composition of the raw materials (must or wort). mdpi.com

Table 1: Factors Influencing this compound Formation in Fermentation

| Factor | Description | Relevant Precursors/Intermediates | Organisms Involved |

|---|---|---|---|

| Raw Material Composition | The initial concentration of sugars, amino acids (especially L-phenylalanine), and lipids in the fruit, grain, or honey influences the availability of precursors. mdpi.commdpi.com | L-phenylalanine, Glucose | Saccharomyces cerevisiae, various non-Saccharomyces yeasts |

| Yeast Strain | Different yeast strains possess varying enzymatic capabilities for producing higher alcohols and fatty acids, and for esterification. nih.gov | 1-Phenylethanol, Nonanoic Acid | Saccharomyces cerevisiae, Hanseniaspora guilliermondii, Pichia anomala srce.hr |

| Fermentation Conditions | Temperature, pH, and oxygen availability affect yeast metabolism and enzyme activity, thereby influencing the rate and quantity of ester production. nih.gov | Acetyl-CoA, Phenylpyruvic acid | Lactic acid bacteria (in some fermentations) |

| Maturation/Aging | Post-fermentation aging can lead to further chemical and enzymatic reactions, potentially increasing the concentration of certain esters. mdpi.com | 1-Phenylethanol, Nonanoic Acid | N/A (chemical esterification) |

Identification in Natural Product Extracts and Biological Samples

While primarily discussed in the context of fermentation, the precursors of this compound are found in various natural sources, suggesting its potential for in-situ formation in plant tissues or other biological matrices. The direct identification of this compound in natural extracts is less commonly reported than that of its more volatile or abundant analogues. However, the co-occurrence of its constituent alcohol and acid in a single source is a strong indicator of its likely presence.

A notable example is found in the analysis of unifloral chestnut (Castanea sativa) honey and flowers. Organic extracts of whole chestnut flowers were shown to be predominated by 1-phenylethanol and nonanoic acid, which together accounted for a significant portion of the extract. researchgate.net The presence of both the necessary alcohol and the fatty acid in the same floral tissue makes the natural enzymatic formation of this compound highly probable. These compounds can then be transferred from the nectar to the resulting honey. researchgate.net

Furthermore, the identification of structurally similar esters in other plant extracts supports this possibility. For example, 1-phenylethyl acetate has been identified in the essential oil of clove buds (Syzygium aromaticum). researchgate.net The presence of nonanoate esters, such as ethyl nonanoate, has also been confirmed in the volatile profile of pandan leaves (Pandanus amaryllifolius). mdpi.com These findings underscore that the components and enzymatic machinery for producing a variety of esters, including this compound, exist within the plant kingdom.

Table 2: Occurrence of this compound and its Precursors in Natural Sources

| Compound | Source | Finding | Citation |

|---|---|---|---|

| 1-Phenylethanol (Precursor) | Chestnut (Castanea sativa) Flowers | Identified as a predominant compound in organic extracts. | researchgate.net |

| Nonanoic Acid (Precursor) | Chestnut (Castanea sativa) Flowers | Identified as a predominant compound in organic extracts. | researchgate.net |

| 1-Phenylethyl acetate (Analogue) | Clove (Syzygium aromaticum) Buds | Identified in essential oil. | researchgate.net |

| Ethyl nonanoate (Analogue) | Pandan (Pandanus amaryllifolius) Leaves | Identified as a key odorant. | mdpi.com |

Environmental Aspects and Biotransformation Pathways of 1 Phenylethyl Nonanoate

Environmental Fate and Distribution Studies

The environmental distribution of 1-phenylethyl nonanoate (B1231133) is governed by its physicochemical properties and its susceptibility to various degradation processes in soil, water, and the atmosphere.

While specific degradation studies for 1-phenylethyl nonanoate in different environmental matrices are not extensively documented, its breakdown pathways can be inferred from the behavior of similar chemical structures, particularly other esters. scbt.com The primary degradation mechanism for esters in the environment is hydrolysis, which can be either a chemical (abiotic) or biological (biotic) process.

Soil and Water: In soil and aquatic environments, this compound is expected to undergo hydrolysis, breaking the ester bond to yield 1-phenylethanol (B42297) and nonanoic acid. This reaction is significantly accelerated by microbial esterases. oecd.orginchem.org Nonylphenol, a degradation product of other industrial compounds, is known to be broken down by microorganisms in both aerobic and anaerobic conditions, with half-lives ranging from days to months, influenced by factors like temperature and pH. nih.gov Similar factors would likely influence the degradation rate of this compound and its byproducts.

Atmosphere: In the atmosphere, volatile organic compounds can be degraded through photo-oxidation, primarily by reacting with hydroxyl radicals. researchgate.net The relatively low volatility of this compound (Flash Point: 114.44 °C) suggests that its atmospheric presence and degradation may be less significant compared to its fate in soil and water. thegoodscentscompany.com

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (log KOW). umweltbundesamt.de A high log KOW value suggests a greater tendency for a chemical to partition into fatty tissues.

Studies on analogous substances, such as phenethyl esters, indicate a low potential for bioaccumulation. oecd.org The rapid hydrolysis of these esters in biological systems into more water-soluble metabolites, namely phenethyl alcohol and the corresponding carboxylic acid, facilitates their excretion and prevents significant accumulation in tissues. oecd.org This metabolic detoxification pathway is a key factor in minimizing the bioaccumulation risk of this compound. oecd.org While some screening criteria use a log KOW > 4.5 to flag substances as potentially bioaccumulative, it is the rapid metabolism that ultimately dictates the low bioaccumulation potential of phenethyl esters. umweltbundesamt.de

Table 1: Estimated Physicochemical and Bioaccumulation Properties of this compound This table is generated based on predictive models and data from related compounds, as direct experimental data is limited.

| Property | Estimated Value/Comment | Reference |

|---|---|---|

| Molecular Formula | C17H26O2 | epa.gov |

| Average Mass | 262.393 g/mol | epa.gov |

| Flash Point | 114.44 °C (238.00 °F) | thegoodscentscompany.com |

| Bioaccumulation Potential | Low; phenethyl esters are rapidly metabolized, confirming a lack of bioaccumulation potential. | oecd.org |

| Primary Bioaccumulation Indicator | The octanol-water partition coefficient (log KOW) is a common screening tool for bioaccumulation. | umweltbundesamt.de |

Degradation Pathways in Soil, Water, and Atmospheric Compartments

Biodegradation and Microbial Metabolism

Microorganisms play a central role in the environmental breakdown of organic compounds like this compound through their diverse metabolic capabilities.

The initial and most critical step in the biodegradation of this compound is enzymatic hydrolysis. This reaction is catalyzed by hydrolase enzymes, particularly lipases and esterases, which are widespread in microorganisms. scbt.comscirp.org

The biotransformation pathway proceeds as follows:

Ester Hydrolysis: Microbial enzymes cleave the ester bond of this compound. researchgate.netresearchgate.net This produces two primary metabolites: 1-phenylethanol and nonanoic acid.

Alcohol Oxidation: The resulting 1-phenylethanol is then oxidized by alcohol and aldehyde dehydrogenases. inchem.org This oxidation occurs in a two-step process, first to phenylacetaldehyde (B1677652) and then to phenylacetic acid. oecd.orginchem.org

Further Metabolism: Phenylacetic acid can be further metabolized by microorganisms. science.gov Nonanoic acid, a medium-chain fatty acid, can be readily metabolized by many organisms through β-oxidation.

Yeast species, such as those from the genera Pichia and Meyerozyma, are known to produce volatile organic compounds including phenylethyl alcohol and its acetate (B1210297) ester, indicating their capability to metabolize related compounds. nih.gov

Table 2: Key Biotransformation Reactions for this compound

| Reaction Step | Substrate | Key Enzymes | Product(s) | Reference |

|---|---|---|---|---|

| 1. Hydrolysis | This compound | Lipases, Esterases | 1-Phenylethanol + Nonanoic acid | oecd.orgscirp.org |

| 2. Oxidation | 1-Phenylethanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Phenylacetic acid | oecd.orginchem.org |

| 3. Fatty Acid Metabolism | Nonanoic acid | β-oxidation enzymes | Acetyl-CoA |

In natural environments, the degradation of complex organic compounds is often carried out by microbial consortia rather than single microbial species. researchgate.net These consortia consist of diverse microorganisms that coexist and interact, often synergistically, to break down pollutants. researchgate.netmdpi.com

While specific consortia for this compound have not been identified, studies on hydrocarbon-contaminated sites have shown that consortia containing bacteria like Bacillus and Pseudomonas are effective at degrading a wide range of organic molecules. nih.govfrontiersin.org Such consortia often include biosurfactant-producing strains, which increase the bioavailability of hydrophobic compounds, and strains with complementary enzymatic capabilities to degrade the various metabolic intermediates. frontiersin.org The degradation of polycyclic aromatic hydrocarbons (PAHs) by microbial consortia from polluted soils demonstrates the power of combined microbial action in bioremediation. mdpi.com It is highly probable that similar consortia present in environments contaminated with esters or aromatic compounds would be capable of degrading this compound.

Enzymatic Hydrolysis and Subsequent Biotransformation Pathways

Impact on Environmental Microbiomes and Ecological Restoration

The introduction of any chemical into the environment has the potential to impact the local microbiome. nih.govfrontiersin.orgscielo.br The extent and nature of this impact depend on the compound's toxicity, concentration, and the resilience of the microbial community. The degradation products of this compound, such as phenethyl alcohol and nonanoic acid, could also influence microbial populations. For example, some related compounds are used as active ingredients in organic herbicides, which are designed to be non-selective and break down quickly in the environment. sdstate.edu

Understanding the biodegradation of such compounds is fundamental to ecological restoration, particularly in remediating contaminated land and water. frontiersin.orgnih.gov Bioremediation strategies leverage the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. frontiersin.org By studying the degradation pathways and the microbial consortia involved, it becomes possible to design more effective restoration approaches. slu.se For instance, in the restoration of mining sites, improving soil properties and re-establishing a functional microbial community are critical first steps. nih.govfrontiersin.org Knowledge of how specific compounds are processed by soil microbes can inform these restoration efforts, ensuring the long-term health and stability of the ecosystem. frontiersin.orgnih.gov

Advanced Research Directions and Interdisciplinary Studies of 1 Phenylethyl Nonanoate

Synthetic Biology and Metabolic Engineering for Sustainable Production

The production of specialty chemicals like 1-phenylethyl nonanoate (B1231133) is undergoing a paradigm shift, moving from conventional chemical synthesis towards more sustainable and environmentally friendly biological routes. Synthetic biology and metabolic engineering are at the forefront of this transition, offering tools to reprogram microorganisms into efficient cellular factories. bohrium.commdpi.comacs.org The goal is to produce the target compound from simple, renewable feedstocks like glucose.

The biosynthesis of 1-phenylethyl nonanoate requires two primary precursors: 1-phenylethanol (B42297) and nonanoic acid (or its activated form, nonanoyl-CoA). Metabolic engineering efforts focus on designing and optimizing microbial pathways for the high-yield production of these precursors.

1-Phenylethanol Production: The aromatic alcohol 1-phenylethanol can be synthesized from L-phenylalanine via the Ehrlich pathway, which is naturally present in some yeasts like Saccharomyces cerevisiae. nih.gov Engineering strategies aim to enhance this pathway by overexpressing key enzymes. Furthermore, researchers are exploring the de novo synthesis of L-phenylalanine from central carbon metabolism to create a fully self-sufficient production host. nih.gov Studies on tea flowers have identified specific short-chain dehydrogenase (SDR) enzymes responsible for converting acetophenone (B1666503) into (R)- or (S)-1-phenylethanol, providing genetic targets for heterologous expression in microbes like Escherichia coli to produce specific enantiomers of the alcohol. sci-hub.semdpi.com

Nonanoic Acid Production: Nonanoic acid is a medium-chain fatty acid. Microbial hosts like E. coli can be engineered to produce specific-chain-length fatty acids by manipulating the fatty acid synthesis (FAS) pathway and introducing specific thioesterases that cleave the fatty acid from the acyl carrier protein at the desired length (C9).

| Precursor | Engineering Strategy | Host Organism (Example) | Key Genes/Enzymes |

| 1-Phenylethanol | Overexpression of Ehrlich pathway genes; De novo L-phenylalanine synthesis; Heterologous expression of plant-derived SDRs. | Saccharomyces cerevisiae, Escherichia coli | Aromatic aminotransferase, Phenylpyruvate decarboxylase, Alcohol dehydrogenase, Short-chain dehydrogenase (SDR) |

| Nonanoic Acid | Manipulation of Fatty Acid Synthesis (FAS) pathway; Introduction of chain-length specific thioesterases. | Escherichia coli, Yarrowia lipolytica | Acyl-ACP synthetase, Malonyl-CoA-ACP transacylase, β-ketoacyl-ACP synthase, C9-specific Thioesterase |

| Esterification | Heterologous expression of an ester-forming enzyme. | Engineered production host | Alcohol Acyltransferase (AAT), Lipase (B570770) |

Development of Bio-inspired Catalytic Systems for Ester Synthesis

Bio-inspired catalysis leverages the high efficiency and selectivity of biological catalysts, primarily enzymes, for chemical synthesis. researchgate.netnih.gov For the synthesis of this compound, lipases are the most studied biocatalysts. These enzymes naturally catalyze the hydrolysis of fats, but in low-water or solvent-free environments, they can efficiently catalyze the reverse reaction: esterification. acs.orgnih.gov

Research in this area focuses on several key aspects:

Enzyme Selection and Optimization: Different lipases from various microbial sources (e.g., Candida antarctica, Rhizomucor miehei) exhibit different specificities and efficiencies. nih.gov Screening commercial and novel lipase preparations is a crucial first step. For instance, studies on the synthesis of the similar compound phenethyl octanoate (B1194180) found that Lipozyme® RM IM, an immobilized lipase from R. miehei, was highly effective. mdpi.com

Immobilization: To enhance stability, reusability, and process efficiency, lipases are often immobilized on solid supports like magnetic nanoparticles or porous polymers. acs.orgnih.gov Immobilization prevents the enzyme from washing away with the product stream and can improve its tolerance to temperature and organic solvents.

Reaction Condition Optimization: The yield of the ester synthesis is highly dependent on reaction parameters. Researchers use methodologies like Response Surface Methodology (RSM) to systematically optimize variables such as temperature, reaction time, substrate molar ratio, and enzyme concentration to maximize product conversion. mdpi.com For the synthesis of 1-phenylethyl acetate (B1210297), optimal conditions were found to be a temperature of 60°C using Novozym 435 lipase in a hexane (B92381) solvent system. frontiersin.org

Solvent-Free Systems: To align with green chemistry principles, there is a strong push to develop solvent-free reaction systems. In these setups, one of the liquid substrates (e.g., 1-phenylethanol) can act as the reaction medium, reducing waste and simplifying downstream processing.

The use of lipases and other bio-inspired catalysts offers a milder, more selective, and environmentally benign alternative to traditional chemical esterification, which often requires harsh conditions and strong acid catalysts.

| Catalyst System | Key Features | Advantages | Research Focus |

| Immobilized Lipases (e.g., Novozym 435) | Enzyme fixed on a solid support (e.g., acrylic resin, magnetic nanoparticles). | High stability, easy separation, reusability, suitable for continuous processes. | Optimizing immobilization techniques, improving support materials. |

| Whole-Cell Biocatalysts | Use of non-growing microbial cells containing the desired enzyme. | No need for enzyme purification, cofactor regeneration may be intrinsic. | Cell permeabilization, enhancing intracellular enzyme activity. |

| Solvent-Free Systems | Reactions conducted in the absence of organic solvents, using substrates as the medium. | Reduced environmental impact, lower cost, simplified product purification. | Managing substrate viscosity, minimizing product inhibition. |

Integration of Omics Technologies for Comprehensive Functional Elucidation

Understanding the biological role and biosynthetic origin of this compound requires a holistic approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. nih.gov By analyzing the full complement of genes, transcripts, proteins, and metabolites in a biological system, researchers can build a comprehensive picture of how and why this compound is produced.

Metabolomics: This is the starting point for identifying the presence of this compound and its precursors in a natural source, such as a plant flower or fruit. researchgate.netrsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the ester and related volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) can identify non-volatile precursors like amino acids and organic acids. acs.org

Transcriptomics: By sequencing all RNA transcripts (RNA-Seq) in a sample, transcriptomics can identify genes that are actively expressed when the target compound is being produced. mdpi.com For example, comparing the transcriptomes of high-aroma versus low-aroma plant varieties can reveal candidate genes involved in the biosynthesis of 1-phenylethanol or nonanoic acid, or in the final esterification step. sci-hub.senih.gov

Proteomics: This technology identifies and quantifies the proteins present in a sample. frontiersin.org By correlating protein abundance with metabolite levels, proteomics can pinpoint the specific enzymes (e.g., dehydrogenases, acyltransferases) directly responsible for the catalytic steps in the biosynthetic pathway. mdpi.comnih.govresearchgate.net For instance, proteomic analysis of rice and tea has successfully identified enzymes correlated with the synthesis of key aroma compounds. bohrium.comfrontiersin.org

Integrating these omics datasets allows for the construction of detailed metabolic network models. This approach can reveal not just the direct biosynthetic pathway but also the complex regulatory networks that control the flow of precursors and the expression of biosynthetic genes, providing a deep functional elucidation of this compound in its biological context. bohrium.com

| Omics Technology | Information Provided | Application to this compound |

| Metabolomics | Comprehensive profile of small-molecule metabolites. | Identifies and quantifies this compound, its precursors (e.g., L-phenylalanine, nonanoic acid), and related metabolic products in a biological sample. |

| Transcriptomics | Complete set of RNA transcripts (gene expression). | Identifies candidate genes (e.g., for dehydrogenases, thioesterases, acyltransferases) whose expression correlates with the production of the ester. |

| Proteomics | Entire complement of proteins. | Identifies the specific enzymes present and active during biosynthesis, confirming the function of genes identified by transcriptomics. |

| Integrated Omics | Holistic view of the biological system from gene to function. | Elucidates the complete biosynthetic pathway, its regulation, and its connection to other metabolic networks within the organism. |

Novel Applications in Biosensors and Chemical Detection Systems

The unique chemical signature of this compound and other esters makes them targets for novel detection technologies, with applications in quality control, environmental monitoring, and diagnostics.

Enzyme-Based Biosensors: Highly specific biosensors can be developed to detect esters. One common approach involves immobilizing an esterase or lipase onto an electrode or other transducer. mdpi.comacs.org When the sensor is exposed to the target ester, the enzyme hydrolyzes it into its constituent alcohol (1-phenylethanol) and carboxylic acid (nonanoic acid). This reaction causes a measurable change, such as a shift in pH, the consumption of oxygen, or the production of an electrochemical signal, which can be correlated to the concentration of the ester. acs.orgresearchgate.net Research in this area focuses on improving sensor stability, sensitivity, and response time, often by using nanomaterials like carbon nanotubes or copper nanoparticles to enhance signal transduction. nih.gov A bienzymatic system, using both a carboxyl esterase and an alcohol oxidase, has been successfully developed for the general detection of aroma esters in food samples. mdpi.com

Electronic Nose (E-Nose) Systems: An electronic nose is a device equipped with an array of cross-reactive gas sensors. mdpi.comacs.org It does not identify individual compounds but rather generates a characteristic "smell-print" or aroma signature from a complex mixture of volatile organic compounds (VOCs). researchgate.netoup.com Since esters like this compound are key contributors to the aroma of many products, an e-nose can be used for rapid quality assessment. mdpi.com For example, an e-nose could be trained to distinguish between different batches of a beverage based on their aroma profiles, flagging deviations that might indicate spoilage or improper formulation. researchgate.net The development of more sensitive sensor arrays and advanced pattern recognition algorithms, including deep learning, is enhancing the capability of these systems. acs.org

These advanced detection systems represent a move towards rapid, portable, and potentially real-time analysis, replacing slower and more laborious laboratory-based methods like chromatography.

| Detection System | Principle of Operation | Application for this compound |

| Enzyme-Based Electrochemical Biosensor | An immobilized lipase/esterase hydrolyzes the ester, causing a detectable change in pH, current, or potential at an electrode surface. mdpi.comacs.org | Specific and quantitative detection of this compound in liquid samples (e.g., beverages, perfumes) for quality control. |

| Fluorogenic Biosensor | An immobilized esterase acts on a specially designed substrate, releasing a fluorophore. The presence of this compound could competitively inhibit this, causing a change in fluorescence. acs.org | Screening for lipase/esterase activity or for high-throughput analysis of ester concentrations in microplates. |

| Electronic Nose (E-Nose) | An array of non-specific gas sensors generates a unique response pattern ("smell-print") to a mixture of volatile compounds. mdpi.comresearchgate.net | Rapid, non-destructive quality assessment of products where this compound is a key aroma component (e.g., food, beverages, cosmetics). |

Q & A

Q. How can 1-phenylethyl nonanoate be synthesized, and what methodological considerations are critical for ensuring high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of nonanoic acid with 1-phenylethanol under acidic catalysis (e.g., sulfuric acid). Key considerations include:

- Reagent ratios : Stoichiometric excess of the alcohol or acid to drive equilibrium.

- Temperature control : Maintain reflux conditions (~120–140°C) to accelerate reaction without decomposing heat-sensitive components.

- Purification : Use fractional distillation or column chromatography to isolate the ester from unreacted precursors and byproducts. Confirm purity via GC-MS or NMR .

Q. What analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Identifies ester functional groups (C=O stretch at ~1740 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- Chiral HPLC or GC : Separates enantiomers using chiral stationary phases.

- Vibrational Circular Dichroism (VCD) : Resolves absolute stereochemistry when combined with ab initio Hartree–Fock calculations to compare experimental and theoretical spectra .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or high-volume handling to mitigate inhalation risks.

- Storage : Keep in airtight containers away from oxidizers and ignition sources due to its flash point (~92.5°C) .

Advanced Research Questions

Q. How can researchers investigate the metabolic incorporation pathways of this compound in biosynthesis studies, and what isotopic labeling approaches are suitable for tracing its fate?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C or ²H-labeled nonanoate precursors to track incorporation into metabolites via LC-MS or NMR.

- Kinetic Analysis : Monitor uptake rates at timed intervals (e.g., 0–24 hours) to identify peak incorporation phases, as seen in fatty acid metabolism studies .

- Competitive Inhibition Assays : Co-administer unlabeled analogs to validate specificity of incorporation pathways.

Q. What strategies are recommended for resolving contradictory data in studies involving this compound, such as inconsistent kinetic incorporation rates observed in precursor studies?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions to rule out technical variability.

- Control Experiments : Include negative controls (e.g., nonanoate-free systems) to identify background noise.

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to differentiate experimental noise from biologically significant trends. Cross-reference with prior kinetic models for fatty acid uptake .

Q. In structure-activity relationship (SAR) studies, how can vibrational circular dichroism (VCD) and computational modeling be integrated to elucidate the stereochemical influence of this compound in chiral environments?

- Methodological Answer :

- VCD Spectroscopy : Generate experimental spectra of enantiomers and compare with ab initio HF/DFT simulations to assign absolute configurations.

- Docking Studies : Use molecular dynamics software (e.g., AutoDock) to model interactions between this compound and chiral receptors, correlating stereochemistry with binding affinity .

- Solvent Effects : Test solvent polarity (e.g., hexane vs. acetonitrile) to assess conformational flexibility and its impact on activity.

Data Presentation and Reproducibility

Q. How should large datasets from kinetic or spectroscopic studies of this compound be structured to ensure reproducibility and clarity in publications?

- Methodological Answer :

- Raw Data : Deposit in supplementary materials with metadata (e.g., instrument settings, temperature).

- Processed Data : Use standardized formats (e.g., .csv) for kinetic curves or spectral peaks. Highlight outliers and justify exclusions.

- Visualization : Employ line graphs for time-course studies and heatmaps for comparative spectral analysis, adhering to IUPAC guidelines for axis labeling .

Ethical and Environmental Considerations

Q. What environmental safety assessments are critical when designing field or lab studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.